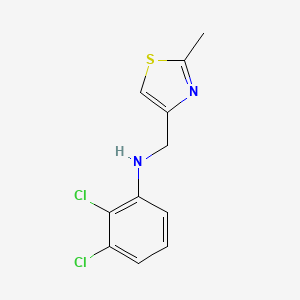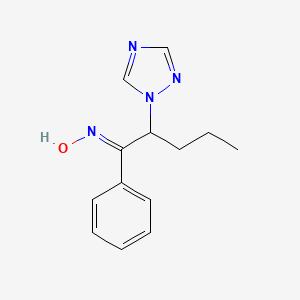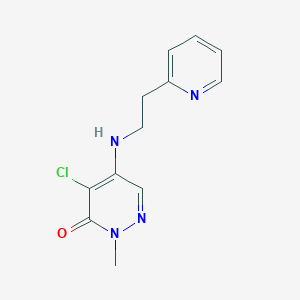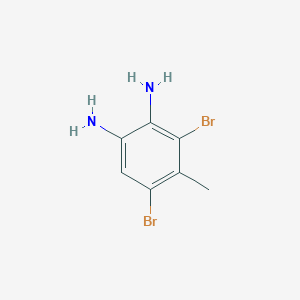
3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a thiazole ring and a pyrrolidine ring. The thiazole ring is known for its aromatic properties and reactivity, while the pyrrolidine ring is a common scaffold in drug discovery due to its versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods often employ catalytic processes to enhance yield and selectivity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form the carbon-carbon bonds efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Aplicaciones Científicas De Investigación
3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways involving thiazole and pyrrolidine rings.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to DNA and proteins, affecting their function. This interaction can lead to the inhibition of enzymes or the activation of signaling pathways, ultimately resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Similar in structure but with a thiadiazole ring instead of a thiazole ring.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid: Contains an indole ring in place of the pyrrolidine ring.
Uniqueness
3-Methyl-1-(4-methylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the thiazole and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C11H14N2O3S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
3-methyl-1-(4-methyl-1,3-thiazole-5-carbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3S/c1-7-8(17-6-12-7)9(14)13-4-3-11(2,5-13)10(15)16/h6H,3-5H2,1-2H3,(H,15,16) |
Clave InChI |
AKMOZGAJJSCQNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C(=O)N2CCC(C2)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)






